![molecular formula C9H4BrFO3 B2697124 7-Bromo-6-fluoro-benzofuran-5-carboxylic acid CAS No. 2306277-31-4](/img/structure/B2697124.png)
7-Bromo-6-fluoro-benzofuran-5-carboxylic acid
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Overview
Description
7-Bromo-6-fluoro-benzofuran-5-carboxylic acid is a research chemical . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Molecular Structure Analysis
The molecular structure of 7-Bromo-6-fluoro-benzofuran-5-carboxylic acid is represented by the linear formula C9H4BrFO3 . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Scientific Research Applications
Anticancer Properties
Benzofuran derivatives have garnered significant attention due to their potent biological activities. In particular, 7-Bromo-6-fluoro-benzofuran-5-carboxylic acid exhibits promising anticancer potential. Researchers have identified its inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . Further investigations into its mechanism of action and potential as a targeted therapy are ongoing.
Synthetic Applications
Recent advancements in benzofuran synthesis methods have expanded the scope of complex derivatives. Researchers have successfully constructed benzofuran rings using unique approaches, such as free radical cyclization cascades and proton quantum tunneling . These methods could be adapted to synthesize novel derivatives based on our compound.
Drug Lead Compound Exploration
Given its biological activities, 7-Bromo-6-fluoro-benzofuran-5-carboxylic acid holds promise as a natural drug lead compound. Researchers should explore its interactions with cellular targets, pharmacokinetics, and toxicity profiles. Rational modifications may enhance its efficacy and reduce side effects.
Future Directions
Benzofuran compounds, including 7-Bromo-6-fluoro-benzofuran-5-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications as drugs . Future research may focus on developing promising compounds with target therapy potentials and little side effects . The development of novel scaffold compounds of benzofuran for use as anticancer agents is one potential future direction .
Mechanism of Action
Mode of Action
Benzofuran derivatives have been found to interact with their targets in a variety of ways, leading to their diverse biological activities .
Biochemical Pathways
Benzofuran derivatives can affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of benzofuran derivatives can vary widely depending on their specific structures .
Result of Action
Benzofuran derivatives can have a variety of effects at the molecular and cellular level due to their diverse biological activities .
Action Environment
Like all compounds, the action of benzofuran derivatives can be influenced by a variety of environmental factors .
properties
IUPAC Name |
7-bromo-6-fluoro-1-benzofuran-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrFO3/c10-6-7(11)5(9(12)13)3-4-1-2-14-8(4)6/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBAGRYHUWPTEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(C(=C(C=C21)C(=O)O)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-6-fluoro-benzofuran-5-carboxylic acid |
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